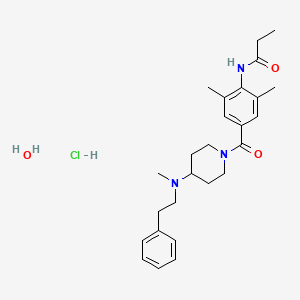

OPC-28326

Description

Properties

Key on ui mechanism of action |

At low doses, OPC 28326 selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2C-adrenoceptors. Other studies have also reported selectivity for a-2B-adrenoceptors. |

|---|---|

CAS No. |

478946-89-3 |

Molecular Formula |

C26H38ClN3O3 |

Molecular Weight |

476.0 g/mol |

IUPAC Name |

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride |

InChI |

InChI=1S/C26H35N3O2.ClH.H2O/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21;;/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30);1H;1H2 |

InChI Key |

QRNMKZJPTYRAIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of OPC-28326: A Technical Guide

For Immediate Release

TOKYO, Japan – December 15, 2025 – Otsuka Pharmaceutical Co., Ltd. today released a comprehensive technical guide detailing the mechanism of action of OPC-28326, a novel investigational compound. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, outlining the compound's dual functionality as a selective peripheral vasodilator and an angiogenic agent.

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, demonstrates a unique cardiovascular profile. At low doses, it selectively increases blood flow to the hindlimbs with minimal impact on systemic blood pressure and heart rate.[1] This selective vasodilation is primarily attributed to its activity as an antagonist of α2-adrenoceptors, with a particular selectivity for the α2C-subtype.[2] Furthermore, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway, suggesting its therapeutic potential in ischemic vascular diseases.[3]

Core Mechanism: Selective α2C-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of α2C-adrenoceptors. This selectivity is crucial for its targeted vasodilatory effect on the femoral arterial bed.[1][2] The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle, such as the gastrocnemius muscle, likely accounts for the compound's selective effect on increasing femoral blood flow.[2]

In radioligand binding assays, this compound demonstrated a significantly higher affinity for the α2C-adrenoceptor subtype compared to the α2B and α2D subtypes.[2] This preferential binding prevents the vasoconstrictive effects of endogenous catecholamines, leading to localized vasodilation in the peripheral vasculature.

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

Caption: Antagonism of α2-adrenoceptors by this compound, inhibiting vasoconstriction.

Secondary Mechanism: Promotion of Angiogenesis

Beyond its vasodilatory effects, this compound exhibits angiogenic properties.[3][4] This is achieved through the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[3] The subsequent production of nitric oxide is a critical mediator of angiogenesis.

Experimental evidence shows that this compound enhances tube formation by human aortic endothelial cells (HAECs) and increases the number of microvessels sprouting from aortic rings.[3] In a mouse model of hindlimb ischemia, this compound significantly enhanced blood flow recovery and increased capillary density in the ischemic muscle.[3] Notably, this angiogenic effect was absent in eNOS-deficient mice, confirming the crucial role of this pathway.[3]

Signaling Pathway of this compound-Induced Angiogenesis

Caption: PI3K/Akt/eNOS pathway activation by this compound, leading to angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and potency of this compound.

| Parameter | α2A/D-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Reference |

| Ki (nM) | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | [2] |

Table 1: Binding Affinity (Ki) of this compound for α2-Adrenoceptor Subtypes

| Parameter | This compound | Yohimbine | Reference |

| Apparent pA2 (mg/kg) | 1.55 | 0.11 | [5] |

Table 2: In Vivo Antagonistic Potency against B-HT 920-induced Pressor Response

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays were performed using cell membrane preparations from cells co-expressing α2-adrenoceptor subtypes (α2D, α2B, and α2C) and luciferase, which is driven by cAMP elevation.[2] this compound was tested for its ability to compete with the binding of the radioligand [3H]RX821002.[2] The concentration of this compound that inhibited 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[2]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

In Vivo Vasodilator Activity Assessment

The selective vasodilator effect of this compound was evaluated in anesthetized open-chest dogs.[1] Following intravenous administration of this compound, blood flow in various arteries, including the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries, was measured.[1] Systemic blood pressure and heart rate were also monitored to assess the selectivity of the compound's action.[1]

In Vivo α2-Adrenoceptor Antagonism Assessment

The α2-adrenoceptor antagonist activity in vivo was determined in reserpine-pretreated pithed rats.[5] The pressor response induced by the α2-adrenoceptor agonist B-HT 920 was measured before and after intravenous administration of this compound or the reference compound yohimbine.[5] The dose-dependent rightward shift in the pressor dose-response curve was used to calculate the apparent pA2 values, indicating the potency of the antagonism.[5]

Conclusion

This compound presents a compelling dual mechanism of action. Its primary role as a selective α2C-adrenoceptor antagonist provides targeted vasodilation in the peripheral vasculature of the hindlimbs. Concurrently, its ability to promote angiogenesis via the PI3K/Akt/eNOS pathway opens avenues for its therapeutic application in ischemic conditions. The data presented in this guide underscore the unique pharmacological profile of this compound and provide a solid foundation for its continued investigation and development.

References

- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OPC-28326: A Selective Peripheral Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrochloride

Synonyms: OPC-28326, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate[1]

Molecular Formula: C₂₆H₃₆ClN₃O₂

Chemical Structure:

(Image Source: PubChem CID 219019)

Abstract

This compound is a novel small molecule characterized by its selective peripheral vasodilatory effects, primarily through the antagonism of α2-adrenergic receptors.[2][3] Notably, it exhibits a high affinity for the α2C-adrenoceptor subtype, which is abundantly expressed in the vascular tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure and heart rate.[2] Beyond its vasodilatory properties, this compound has demonstrated pro-angiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of action make this compound a compound of significant interest for potential therapeutic applications in ischemic vascular diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinities (Ki values)

| Adrenoceptor Subtype | Ki (nM) | Source |

| α2A | 2040 | [3] |

| α2B | 285 | [3] |

| α2C | 55 | [3] |

| α2D | 3840 ± 887 | [4] |

| α2B (rat) | 633 ± 46 | [4] |

| α2C (rat) | 13.7 ± 1.9 | [4] |

Table 2: In Vivo Hemodynamic Effects

| Species | Dose | Route | Primary Effect | Magnitude of Effect | Source |

| Anesthetized Open-Chest Dogs | 0.3 and 1.0 µg/kg | i.v. | Selective increase in femoral artery blood flow | Minimal action on systemic blood pressure and heart rate | [2] |

| Isoflurane Anesthetized Rats | 3 mg/kg | Intraduodenal | Increase in femoral blood flow | 44.7 ± 13.8% increase | [4] |

| Isoflurane Anesthetized Rats | 3 mg/kg | Intraduodenal | Change in carotid blood flow | 3.6 ± 5.5% increase | [4] |

| Reserpine-pretreated Pithed Rats | 3 - 30 mg/kg | i.v. | Antagonism of B-HT 920-induced pressor response | Apparent pA₂ value of 1.55 (0.87 - 2.75) | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through a dual mechanism: direct antagonism of α2-adrenergic receptors and stimulation of pro-angiogenic signaling pathways.

α2-Adrenergic Receptor Antagonism

The primary mechanism of vasodilation is the blockade of α2-adrenoceptors, particularly the α2C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines, leading to relaxation of the blood vessels and increased blood flow, especially in the femoral arteries.

Pro-angiogenic Signaling via PI3K/Akt/eNOS Pathway

This compound promotes angiogenesis through a signaling cascade within endothelial cells. It stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all of which are crucial steps in the formation of new blood vessels.[5]

Caption: Signaling pathway of this compound leading to vasodilation and angiogenesis.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to α2-adrenoceptor subtypes.

-

Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors.

-

Radioligand: [³H]RX821002, a selective α2-adrenoceptor antagonist.

-

Procedure:

-

Prepare cell membrane fractions from the CHO cell lines.

-

Incubate the membrane preparations with a fixed concentration of [³H]RX821002 and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values by non-linear regression analysis of the competition binding data.[4]

-

In Vivo Murine Hindlimb Ischemia Model

-

Objective: To evaluate the pro-angiogenic effect of this compound in an in vivo model of ischemia.

-

Animal Model: Male C3H/He mice.

-

Procedure:

-

Induce unilateral hindlimb ischemia by ligating the femoral artery.

-

Randomly assign mice to a control group (normal diet) or an this compound group (diet containing 0.05% this compound).

-

Measure blood flow recovery in the ischemic limb at various time points using Laser Doppler Perfusion Imaging.

-

After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle tissue.

-

Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]

-

Western Blot Analysis of eNOS and Akt Phosphorylation

-

Objective: To determine the effect of this compound on the activation of the Akt/eNOS signaling pathway.

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Procedure:

-

Culture HAECs to near confluence.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated eNOS (Ser1177), total eNOS, phosphorylated Akt (Ser473), and total Akt.

-

Incubate with appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence system.

-

Quantify the band intensities to determine the relative levels of phosphorylation.[5]

-

Caption: Overview of the experimental workflow for characterizing this compound.

Conclusion

This compound is a promising pharmacological agent with a well-defined dual mechanism of action. Its selective antagonism of α2C-adrenoceptors provides targeted vasodilation, while its ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in conditions characterized by reduced blood flow and vascularity. The experimental data to date provide a strong foundation for further investigation into its clinical utility for peripheral vascular diseases and other ischemic conditions.

References

- 1. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

OPC-28326: A Deep Dive into its High Selectivity for the Alpha-2C Adrenoceptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of OPC-28326, a potent and selective antagonist of the alpha-2C adrenoceptor (α2C-AR). This compound has garnered significant interest within the research community for its potential therapeutic applications stemming from its unique pharmacological profile. This document will delve into the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and a visual representation of the associated signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes (α2A and α2B) is a defining characteristic of this compound. This selectivity has been quantified through rigorous radioligand binding assays and functional antagonism studies.

Table 1: Binding Affinity (Ki) of this compound at Human Alpha-2 Adrenoceptor Subtypes

| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2A/α2C) | Selectivity (α2B/α2C) | Reference |

| This compound | 2040 | 285 | 55 | ~37-fold | ~5-fold | [1][2][3] |

| Yohimbine (B192690) | 3.0 | 2.0 | 11.0 | ~0.27-fold | ~0.18-fold | [1][3] |

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

In studies using rat adrenoceptors, similar selectivity for the α2C subtype was observed.

Table 2: Binding Affinity (Ki) of this compound at Rat Alpha-2 Adrenoceptor Subtypes

| Compound | α2D-AR (rat homolog of human α2A) Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2D/α2C) | Selectivity (α2B/α2C) | Reference |

| This compound | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | ~280-fold | ~46-fold | [4] |

Table 3: Functional Antagonism (pA2) of this compound at Alpha-2 Adrenoceptor Subtypes

| Assay System | Agonist | Receptor Subtype | This compound pA2 | Yohimbine pA2 | Potency Ratio (Yohimbine/OPC-28326) | Reference |

| Reserpine-pretreated pithed rat (pressor response) | B-HT 920 | α2B (postsynaptic) | 1.55 (mg/kg) | 0.11 (mg/kg) | ~14-fold less potent | [1] |

| Electrically stimulated rat vas deferens | Clonidine | α2A/D (presynaptic) | 5.73 | 7.92 | ~155-fold less potent | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the key signaling pathway and experimental workflows.

Alpha-2C Adrenoceptor Signaling Pathway

The α2C-adrenoceptor, like other α2 subtypes, is a G-protein coupled receptor (GPCR) primarily associated with the inhibitory G-protein, Gi.[5] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as an antagonist, blocking the binding of agonists and thereby preventing this signaling cascade.

Caption: Alpha-2C adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.[6] A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the unlabeled test compound (this compound).

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Functional assays, such as the cAMP assay, are used to determine the potency of a compound in modulating receptor signaling.[7][8][9] For Gi-coupled receptors like the α2C-AR, the assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Caption: Workflow for a cAMP functional assay to determine the antagonist potency of this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.

-

Radioligand: [3H]RX821002 (a non-selective α2-adrenoceptor antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: Yohimbine (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation.[10] Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or this compound at various concentrations (for competition binding).

-

50 µL of [3H]RX821002 at a final concentration near its Kd value.

-

150 µL of the cell membrane preparation (typically 20-50 µg of protein).[10]

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[10]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Functional Assay Protocol

Objective: To determine the functional antagonist potency (pA2) of this compound at the α2C-adrenoceptor.

Materials:

-

CHO or HEK293 cells stably expressing the human α2C-adrenoceptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Test Compound: this compound.

-

Agonist: Epinephrine or a selective α2-agonist.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

-

384-well white opaque assay plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells into a 384-well plate at an optimized density and incubate overnight.[11]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Incubation: Remove the culture medium and add the diluted this compound to the appropriate wells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add the α2C-AR agonist at a fixed concentration (typically the EC80) to all wells except the basal control.

-

Forskolin Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[11]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of the agonist response.

-

Calculate the pA2 value using a Schild plot analysis to determine the nature of the antagonism (competitive or non-competitive). For a competitive antagonist, the slope of the Schild plot should be close to 1.[3]

-

This technical guide provides a detailed overview of the alpha-2C adrenoceptor selectivity of this compound, supported by quantitative data and detailed experimental methodologies. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

The Pharmacological Profile of OPC-28326: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule with a significant pharmacological profile as a selective peripheral vasodilator.[1][2] Its primary mechanism of action involves the targeted antagonism of α2-adrenergic receptors, with a pronounced selectivity for the α2C-adrenoceptor subtype.[2][3] This selectivity is thought to contribute to its unique therapeutic effect of increasing blood flow, particularly in the hindlimbs, with minimal impact on systemic cardiovascular parameters such as blood pressure and heart rate.[1]

Beyond its vasodilatory effects, emerging research has uncovered a secondary mechanism of action for this compound, implicating it in the promotion of angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual functionality suggests a broader therapeutic potential for this compound in ischemic vascular diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used to elucidate its mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand | Source |

| α2A | 2040 | [³H]RX821002 | [4] |

| α2B | 285 | [³H]RX821002 | [4] |

| α2C | 55 | [³H]RX821002 | [4] |

| α2D (rat homolog of human α2A) | 3840 ± 887 | [³H]RX821002 | [2] |

| α2B (rat) | 633 ± 46 | [³H]RX821002 | [2] |

| α2C (rat) | 13.7 ± 1.9 | [³H]RX821002 | [2] |

Table 2: Functional Antagonistic Potency of this compound

| Assay | Agonist | Species | pA₂ Value | Relative Potency vs. Yohimbine | Source |

| Inhibition of pressor response in pithed rat | B-HT 920 (α2-agonist) | Rat | 1.55 (mg/kg, i.v.) | ~14 times less potent | [4] |

| Inhibition of electrically stimulated contraction of vas deferens | Clonidine (B47849) (α2-agonist) | Rat | 5.73 | ~155 times less potent | [4] |

Table 3: In Vivo Hemodynamic Effects of this compound

| Species | Dose (i.v.) | Primary Effect | Secondary Effects | Source |

| Anesthetized Dogs | 0.3 and 1.0 µg/kg | Selective increase in femoral artery blood flow | Minimal effect on systemic blood pressure, heart rate, and other regional blood flows | [1] |

| Anesthetized Rats | 3 mg/kg (intraduodenal) | 44.7 ± 13.8% increase in femoral blood flow | 3.6 ± 5.5% increase in carotid blood flow | [2] |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated by two distinct signaling pathways.

Primary Pathway: α2-Adrenoceptor Antagonism and Vasodilation

The principal mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors, with a notable selectivity for the α2C subtype.[2][3] In the vasculature, α2-adrenoceptors are present on vascular smooth muscle cells and presynaptic nerve terminals. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictor tone, resulting in vasodilation and increased blood flow. The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[2]

Caption: this compound antagonizes α2C-adrenoceptors, leading to vasodilation.

Secondary Pathway: PI3K/Akt/eNOS Activation and Angiogenesis

In addition to its vasodilatory properties, this compound has been shown to promote angiogenesis. This effect is mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.

Caption: this compound promotes angiogenesis via the PI3K/Akt/eNOS pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay determines the binding affinity (Kᵢ) of this compound for α2-adrenoceptor subtypes.

Caption: Workflow for determining the receptor binding affinity of this compound.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtype.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, the radioligand [³H]RX821002 (at a concentration near its K₋d), and a range of concentrations of this compound.

-

For non-specific binding determination, include wells with a high concentration of a non-labeled competing ligand (e.g., yohimbine).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Functional Assay: Inhibition of Contraction in Isolated Rat Vas Deferens

This assay assesses the functional antagonist activity of this compound at presynaptic α2-adrenoceptors.

Methodology:

-

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat and dissect the vasa deferentia.

-

Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach the tissues to an isometric force transducer to record contractile responses.

-

-

Experimental Procedure:

-

Electrically stimulate the tissues to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.

-

Obtain a cumulative concentration-response curve for the α2-agonist clonidine, which inhibits the twitch response.

-

Wash the tissues and allow them to recover.

-

Add a fixed concentration of this compound to the organ bath and allow it to equilibrate.

-

Obtain a second concentration-response curve for clonidine in the presence of this compound.

-

Repeat this procedure with several different concentrations of this compound.

-

-

Data Analysis:

-

Plot the log of the clonidine concentration versus the percentage of inhibition of the twitch response.

-

Determine the EC₅₀ of clonidine in the absence and presence of each concentration of this compound.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

In Vivo Measurement of Femoral Artery Blood Flow in Anesthetized Dogs

This experiment evaluates the selective vasodilatory effect of this compound in a whole-animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize a mongrel dog and maintain anesthesia throughout the experiment.

-

Intubate the animal and provide artificial ventilation.

-

Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

-

Surgically expose the contralateral femoral artery and place an electromagnetic flow probe around the vessel to measure blood flow.

-

-

Experimental Protocol:

-

Allow the animal to stabilize and record baseline hemodynamic parameters (femoral blood flow, systemic blood pressure, heart rate).

-

Administer this compound intravenously at increasing doses.

-

Continuously record the hemodynamic parameters for a set period after each dose.

-

-

Data Analysis:

-

Calculate the percentage change in femoral artery blood flow from baseline for each dose of this compound.

-

Analyze the effects on systemic blood pressure and heart rate to assess the selectivity of the vasodilation.

-

Western Blot Analysis of eNOS and Akt Phosphorylation

This assay is used to investigate the molecular mechanism of this compound-induced angiogenesis.

Methodology:

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

-

Treat the cells with various concentrations of this compound for different time periods.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated eNOS (p-eNOS), total eNOS, phosphorylated Akt (p-Akt), and total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

-

Conclusion

This compound is a selective peripheral vasodilator with a primary mechanism of action involving the antagonism of α2-adrenoceptors, particularly the α2C subtype. This leads to increased blood flow in the hindlimbs with minimal systemic cardiovascular effects. Additionally, this compound promotes angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway. This dual pharmacological profile suggests that this compound holds promise as a therapeutic agent for ischemic vascular diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel cardiovascular compounds.

References

- 1. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

OPC-28326: A Selective Femoral Vasodilator - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel small molecule that has demonstrated potent and selective vasodilatory effects on the femoral artery.[1] This unique pharmacological profile suggests its potential as a therapeutic agent for conditions characterized by reduced blood flow to the lower extremities, such as peripheral artery disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

The primary mechanism underlying the selective femoral vasodilation of this compound is its potent and selective antagonism of the α2C-adrenoceptor subtype.[2] This selectivity is crucial to its localized effect, as the α2C-adrenoceptor is highly expressed in the vascular tissues of skeletal muscle in the hind limbs.[2] By blocking these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow specifically in the femoral arterial bed.[1][2]

Signaling Pathway of α2C-Adrenoceptor Antagonism

Caption: Signaling pathway of this compound-mediated α2C-adrenoceptor antagonism.

Secondary Mechanism: Pro-angiogenic Effects via PI3K/Akt/eNOS Pathway

In addition to its primary vasodilatory mechanism, this compound has been shown to promote angiogenesis through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[3] This suggests a dual therapeutic potential, not only acutely increasing blood flow but also promoting the long-term formation of new blood vessels in ischemic tissues.

Signaling Pathway of Pro-angiogenic Effects

Caption: Pro-angiogenic signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Effects of this compound on Regional Blood Flow

| Animal Model | Drug Administration | Femoral Blood Flow Change | Other Blood Flow Changes | Systemic Effects | Reference |

| Anesthetized Open-Chest Dogs | 0.3 and 1.0 µg/kg, i.v. | Selective Increase | Minimal effect on coronary, carotid, vertebral, renal, and mesenteric blood flows | Minimal action on systemic blood pressure and heart rate | [1] |

| Isoflurane Anesthetized Rats | 3 mg/kg, intraduodenally | +44.7 ± 13.8% | Carotid blood flow: +3.6 ± 5.5% | Not specified | [2] |

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| α2A-adrenoceptor | 2040 | |

| α2B-adrenoceptor | 285 | |

| α2C-adrenoceptor | 55 | |

| α2D-adrenoceptor | 3840 ± 887 | [2] |

| α2B-adrenoceptor (rat) | 633 ± 46 | [2] |

| α2C-adrenoceptor (rat) | 13.7 ± 1.9 | [2] |

Table 3: In Vitro Angiogenesis Effects of this compound

| Assay | Effect of this compound | Reference |

| Endothelial Tube Formation (HAECs) | Enhanced tube formation | [3] |

| Aortic Ring Sprouting | Enhanced number of microvessels | [3] |

| eNOS Phosphorylation (HAECs) | Markedly induced | [3] |

Detailed Experimental Protocols

In Vivo Hemodynamic Studies in Anesthetized Dogs

Objective: To assess the selective vasodilatory effect of this compound on various regional blood flows.

Experimental Workflow:

Caption: Experimental workflow for in vivo hemodynamic studies in dogs.

Methodology:

-

Animal Model: Adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).

-

Surgical Preparation: A thoracotomy is performed to expose the heart and major vessels. Electromagnetic or ultrasonic flow probes are placed around the femoral, coronary, carotid, vertebral, renal, and mesenteric arteries to measure blood flow. Catheters are inserted for blood pressure monitoring and drug administration.

-

Drug Administration: this compound is administered intravenously (i.v.) at doses of 0.3 and 1.0 µg/kg.[1]

-

Data Acquisition: Hemodynamic parameters, including regional blood flows, systemic blood pressure, and heart rate, are continuously recorded before and after drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Perfused Rat Hindlimb Preparation

Objective: To evaluate the direct vasodilatory effect of this compound on the hindlimb vasculature.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Preparation: The rat is anesthetized, and the femoral artery and vein of one hindlimb are cannulated. The hindlimb is surgically isolated from the systemic circulation.

-

Perfusion: The hindlimb is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) or autologous blood at a constant flow rate. Perfusion pressure is monitored as an indicator of vascular resistance.

-

Drug Administration: this compound is added to the perfusate. In some experiments, vasoconstrictors like the selective α2-adrenoceptor agonist brimonidine (B1667796) are used to pre-constrict the vasculature before administering this compound.[1]

-

Data Analysis: Changes in perfusion pressure are recorded to determine the vasodilatory or vasoconstrictor-inhibiting effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for different α2-adrenoceptor subtypes.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-adrenoceptors are cultured and harvested.[2] Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Cell membranes are incubated with a fixed concentration of the radioligand [3H]RX821002 and varying concentrations of this compound.[2]

-

Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Western Blot Analysis for PI3K/Akt/eNOS Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/eNOS pathway.

Methodology:

-

Cell Culture and Treatment: Human Aortic Endothelial Cells (HAECs) are cultured and treated with this compound for various time points.[3]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry to determine the relative levels of protein phosphorylation.

In Vitro Angiogenesis Assays

Objective: To evaluate the pro-angiogenic activity of this compound.

Endothelial Cell Tube Formation Assay:

-

Plate Coating: A layer of Matrigel or a similar basement membrane extract is coated onto the wells of a multi-well plate and allowed to solidify.

-

Cell Seeding: HAECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.[3]

-

Incubation and Visualization: The plate is incubated to allow for the formation of tube-like structures. The extent of tube formation is visualized and quantified by microscopy.

Aortic Ring Assay:

-

Aorta Excision and Sectioning: The thoracic aorta is excised from a rat, cleaned of surrounding tissue, and cut into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a multi-well plate.

-

Treatment and Incubation: The rings are cultured in endothelial cell growth medium supplemented with or without this compound.

-

Analysis: The formation of microvessel sprouts from the aortic rings is monitored and quantified over several days using microscopy.[3]

Conclusion

This compound is a promising drug candidate with a unique and selective mechanism of action for enhancing femoral blood flow. Its primary activity as an α2C-adrenoceptor antagonist, coupled with its secondary pro-angiogenic effects, suggests a multifaceted therapeutic potential for ischemic conditions of the lower limbs. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar compounds.

References

OPC-28326: A Novel Angiogenic Agent for Ischemic Vascular Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator originally developed for its alpha2-adrenergic antagonist properties.[1][2] Emerging research has unveiled its potent pro-angiogenic capabilities, suggesting a promising therapeutic potential for ischemic vascular diseases. This technical guide provides a comprehensive overview of the angiogenic properties of this compound, detailing its mechanism of action, and summarizing key experimental findings.

Core Angiogenic Properties

This compound has demonstrated significant pro-angiogenic effects in both in vitro and in vivo models. These effects are primarily mediated through the activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/endothelial Nitric Oxide Synthance (eNOS) signaling pathway, a critical cascade in promoting endothelial cell survival, migration, and differentiation – the hallmarks of angiogenesis.[1][2]

In Vitro Angiogenic Effects

In controlled laboratory settings, this compound has been shown to directly stimulate angiogenic processes in cultured endothelial cells.

Table 1: Summary of In Vitro Angiogenic Effects of this compound

| Experimental Assay | Cell Type | Key Findings |

|---|---|---|

| Endothelial Cell Tube Formation Assay | Human Aortic Endothelial Cells (HAECs) | Enhanced the formation of capillary-like structures.[1][2] |

| Aortic Ring Assay | Rat Aortic Rings | Increased the number of microvessel sprouts from aortic explants.[1][2] |

In Vivo Angiogenic Effects

The pro-angiogenic activity of this compound has been further substantiated in a preclinical model of peripheral artery disease.

Table 2: Summary of In Vivo Angiogenic Effects of this compound in a Mouse Hindlimb Ischemia Model

| Parameter Assessed | Key Findings |

|---|---|

| Blood Flow Recovery | Significantly enhanced blood flow to the ischemic limb.[1][2] |

| Capillary Density | Increased the density of capillaries in the ischemic muscle tissue.[1][2] |

Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

The angiogenic properties of this compound are intrinsically linked to its ability to activate the PI3K/Akt/eNOS signaling cascade within endothelial cells. This pathway plays a pivotal role in mediating cellular responses to growth factors and other extracellular signals that drive angiogenesis.

The proposed mechanism is as follows:

-

Activation of PI3K/Akt: this compound is believed to initiate the signaling cascade by activating PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt.

-

Phosphorylation of eNOS: Activated Akt then phosphorylates eNOS at its serine 1177 residue.

-

Production of Nitric Oxide (NO): Phosphorylation of eNOS enhances its enzymatic activity, leading to an increased production of nitric oxide (NO).

-

Promotion of Angiogenesis: NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and, importantly, stimulates endothelial cell proliferation and migration, thereby driving the formation of new blood vessels.

The crucial role of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abrogated in eNOS-deficient mice.[1]

Figure 1: Proposed signaling pathway for the angiogenic effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the evaluation of this compound's angiogenic properties.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Figure 2: Workflow for the endothelial cell tube formation assay.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a piece of intact tissue.

Figure 3: Workflow for the aortic ring assay.

Mouse Hindlimb Ischemia Model

This in vivo model is a well-established method for studying peripheral artery disease and the effects of pro-angiogenic compounds.

Figure 4: Workflow for the mouse hindlimb ischemia model.

Western Blotting for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

Figure 5: Workflow for Western blotting of phosphorylated proteins.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a promising pro-angiogenic agent with a clear mechanism of action involving the PI3K/Akt/eNOS pathway. Its ability to enhance tube formation, microvessel sprouting, and improve blood flow and capillary density in ischemic tissue highlights its therapeutic potential for diseases characterized by insufficient blood supply. Further research is warranted to fully elucidate the dose-response relationships and to translate these preclinical findings into clinical applications for the treatment of ischemic vascular diseases.

References

An In-Depth Technical Guide on OPC-28326 and the PI3K/Akt/eNOS Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-28326 is a novel small molecule compound with significant potential in the treatment of ischemic vascular diseases. Its primary mechanism of action is as a selective antagonist of the α2C-adrenoceptor, leading to potent vasodilation, particularly in the peripheral vasculature. Beyond its vasodilatory effects, emerging evidence has illuminated a crucial role for this compound in promoting angiogenesis through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its interaction with the PI3K/Akt/eNOS pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, was initially developed as a selective peripheral vasodilator.[1][2] Its unique pharmacological profile is characterized by a selective increase in blood flow to the lower extremities, with minimal impact on systemic blood pressure and heart rate.[3] This selectivity is attributed to its antagonist activity at α2-adrenergic receptors.[4] Further investigation has revealed that this compound also possesses potent pro-angiogenic properties, which are mediated through the activation of the critical cell survival and growth signaling cascade, the PI3K/Akt/eNOS pathway.[1][5]

Core Mechanism of Action: α2C-Adrenoceptor Antagonism

The primary pharmacological action of this compound is its selective antagonism of α2-adrenoceptors, with a notable preference for the α2C subtype.[6] This antagonistic action inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and increased blood flow, particularly in the femoral arterial bed.[6][7] The abundance of α2C-adrenoceptors in the vascular tissues of skeletal muscle may account for the selective effect of this compound in increasing femoral blood flow.[6]

Quantitative Data: Receptor Binding Affinity and Vasodilatory Effects

The selectivity of this compound for α2-adrenoceptor subtypes has been quantified through radioligand binding assays. Furthermore, its functional consequence on blood flow has been demonstrated in preclinical models.

| Parameter | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Reference |

| Kᵢ (nM) | 2040 ± 40 | 285 ± 43 | 55 ± 8 | [7] |

| Kᵢ (nM) | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | [2] |

| Parameter | Measurement | Conditions | Reference |

| Femoral Blood Flow | 44.7 ± 13.8% increase | 3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration | [2] |

| Carotid Blood Flow | 3.6 ± 5.5% increase | 3 mg/kg, intraduodenally in isoflurane-anesthetized rats, 45 min after administration | [2] |

The Role of the PI3K/Akt/eNOS Signaling Pathway in this compound-Mediated Angiogenesis

A growing body of evidence indicates that the therapeutic benefits of this compound extend beyond simple vasodilation and involve the active promotion of new blood vessel formation, a process known as angiogenesis.[1][5] This pro-angiogenic effect is critically dependent on the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells.[1]

Signaling Pathway Diagram

Activation of this pathway by this compound leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS).[1] Activated eNOS produces nitric oxide (NO), a critical signaling molecule that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential steps in the formation of new blood vessels.[1][8] The importance of this pathway is underscored by the finding that the pro-angiogenic effects of this compound are abolished in eNOS-deficient mice.[1]

Experimental Protocols for Assessing this compound Activity

The pro-angiogenic and vasodilatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.

Western Blotting for eNOS Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of eNOS in response to this compound treatment in human aortic endothelial cells (HAECs).

Methodology:

-

Cell Culture and Treatment: HAECs are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different durations.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated eNOS (Ser1177) and total eNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: HAECs are seeded onto the gel in the presence of various concentrations of this compound or control vehicle.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

Methodology:

-

Aorta Excision and Preparation: Thoracic aortas are harvested from rats or mice, cleaned of periadventitial fat, and cross-sectioned into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of this compound or control vehicle.

-

Sprouting Assessment: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.

-

Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the outgrowing capillaries.

Mouse Hindlimb Ischemia Model

This in vivo model is used to evaluate the effect of this compound on blood flow recovery and angiogenesis in an ischemic setting.

Methodology:

-

Surgical Procedure: Unilateral hindlimb ischemia is induced in mice by ligating and excising the femoral artery.

-

Drug Administration: Mice are treated with this compound or a vehicle control, typically via oral gavage or in the diet.

-

Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at various time points post-surgery using laser Doppler perfusion imaging.

-

Histological Analysis: After a set period, the ischemic muscle tissue is harvested, sectioned, and stained with antibodies against endothelial cell markers (e.g., CD31) to quantify capillary density.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Angiogenesis Assays

Logical Relationship of this compound's Dual Mechanism of Action

Conclusion

This compound is a promising therapeutic agent with a dual mechanism of action that addresses key pathologies in ischemic vascular diseases. Its ability to not only increase blood flow through α2C-adrenoceptor antagonism but also to promote the formation of new blood vessels via the PI3K/Akt/eNOS pathway makes it a compelling candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at elucidating its full pharmacological profile and clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of post-natal angiogenesis in a mouse hind limb ischemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 7. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of OPC-28326: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator. Extensive in vitro studies have been conducted to elucidate its mechanism of action and pharmacological effects. This technical guide provides a comprehensive overview of the key in vitro experiments performed on this compound, detailing its interaction with α2-adrenoceptors and its role in promoting angiogenesis through the PI3K/Akt/eNOS signaling pathway. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its antagonistic activity at α2-adrenoceptors. Notably, it exhibits a significant selectivity for the α2C-adrenoceptor subtype over the α2A and α2B subtypes. This selectivity is believed to contribute to its potent vasodilating effect on the femoral arterial bed with minimal impact on systemic blood pressure and heart rate.

Quantitative Data: Binding Affinity of this compound for α2-Adrenoceptor Subtypes

The binding affinity of this compound to different α2-adrenoceptor subtypes has been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below.

| Adrenoceptor Subtype | Ki (nM) | Reference |

| α2A | 2040 ± 40 | |

| α2B | 285 ± 43 | |

| α2C | 55 ± 8 | |

| α2D (rat homolog of α2A) | 3840 ± 887 | |

| α2B (rat) | 633 ± 46 | |

| α2C (rat) | 13.7 ± 1.9 |

Key In Vitro Experiments and Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay is fundamental to determining the binding affinity of this compound to the different α2-adrenoceptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing individual rat or human α2-adrenoceptor subtypes (α2A/α2D, α2B, α2C) are used.

-

Membrane Preparation:

-

Cultured CHO cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, cell membranes (typically 3-20 µg of protein) are incubated in a final volume of 250 µL.

-

A fixed concentration of the radioligand, [3H]RX821002, is added to each well.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., yohimbine).

-

The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation.

-

The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific [3H]RX821002 binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Antagonism Assessment using a Luciferase Reporter Assay

To confirm that this compound acts as an antagonist, a functional assay is employed. This often involves a reporter gene, such as luciferase, linked to a signaling pathway that is modulated by the receptor of interest.

-

Cell Lines: CHO cells co-expressing an α2-adrenoceptor subtype and a luciferase reporter gene under the control of a cAMP-responsive element (CRE) are used. α2-adrenoceptors are Gαi-coupled, meaning their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and thus reduced luciferase expression.

-

Assay Procedure:

-

CHO-K1/CRE/Luciferase cells are seeded into a 96-well plate and cultured for 24 hours.

-

The cells are then treated with a fixed concentration of an α2-adrenoceptor agonist (e.g., epinephrine) in the presence of varying concentrations of this compound.

-

A control group is treated with the agonist alone.

-

The cells are incubated for a sufficient period to allow for changes in gene expression (typically 4-6 hours).

-

After incubation, the cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.

-

The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.

-

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in luciferase activity is quantified. The concentration of this compound that produces a 50% reversal of the agonist effect is determined. The results confirm the antagonistic nature of this compound.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This compound has been shown to promote angiogenesis, a process that is crucial for blood flow recovery in ischemic tissues.[1] The tube formation assay is a classic in vitro model to assess this pro-angiogenic activity.

-

Cell Line: Human Aortic Endothelial Cells (HAECs) are commonly used for this assay.[1]

-

Assay Procedure:

-

A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

HAECs are harvested and resuspended in a basal medium, often with reduced serum.

-

The cell suspension is then treated with different concentrations of this compound or a vehicle control.

-

The treated cell suspension is added to the Matrigel-coated wells.

-

The plate is incubated at 37°C in a CO2 incubator for several hours (typically 4-18 hours).

-

During this time, the endothelial cells will migrate and align to form capillary-like structures (tubes).

-

The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and the number of loops can be measured using image analysis software.

-

-

Data Analysis: A significant increase in the quantified parameters in the this compound-treated groups compared to the control group indicates a pro-angiogenic effect.[1]

Investigation of the PI3K/Akt/eNOS Signaling Pathway

The pro-angiogenic effects of this compound are linked to the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[1] Western blotting is a key technique to demonstrate the activation of this pathway through the detection of protein phosphorylation.

-

Cell Culture and Treatment: HAECs are cultured to near confluence and may be serum-starved for a period to reduce basal signaling. The cells are then treated with this compound for various time points.

-

Protein Extraction:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

The cells are then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

The cell lysates are collected and centrifuged to pellet cell debris.

-

The protein concentration of the supernatant is determined.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, typically at Ser473) and eNOS (p-eNOS, typically at Ser1177), as well as antibodies for total Akt and total eNOS as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands corresponding to p-Akt and p-eNOS is quantified and normalized to the intensity of the total Akt and eNOS bands, respectively. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.[1]

Summary and Conclusion

The in vitro studies on this compound have provided a solid foundation for understanding its pharmacological profile. Its selective antagonism of the α2C-adrenoceptor subtype underpins its targeted vasodilatory effects. Furthermore, its ability to promote angiogenesis via the PI3K/Akt/eNOS signaling pathway highlights its potential therapeutic applications in ischemic conditions. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other related compounds in the drug discovery and development pipeline.

References

The Journey of a Selective Vasodilator: An In-depth Technical Guide to the Early Discovery and Development of OPC-28326

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and early-stage development of OPC-28326, a novel compound identified for its selective vasodilatory properties. The document delves into its mechanism of action, key preclinical findings, and early clinical evidence, presenting a detailed look at the foundational science that has defined its therapeutic potential.

Core Mechanism of Action: A Selective Antagonist of the α2C-Adrenergic Receptor

This compound is a selective α2-adrenergic receptor antagonist with a pronounced preference for the α2C-adrenoceptor subtype.[1][2][3] This selectivity is central to its pharmacological profile. The α2C-adrenergic receptors are predominantly located in the smooth muscle of peripheral blood vessels, particularly in the extremities. By antagonizing these receptors, this compound inhibits vasoconstriction, leading to vasodilation and increased blood flow in these specific regions.[4] This targeted action allows for localized vasodilation with minimal impact on systemic blood pressure and heart rate.[5]

The signaling pathway initiated by α2C-adrenergic receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent smooth muscle contraction. This compound blocks this cascade, resulting in smooth muscle relaxation and vasodilation.

References

- 1. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raynaud’s Phenomenon: A Brief Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiovascular responses to an isosterically modified prostaglandin analog in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new protocol for removal of the endothelium from the perfused rat hind-limb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

OPC-28326: A Technical Guide on Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-28326, identified chemically as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a novel small molecule with potent and selective vasodilatory effects.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its physicochemical properties, stability considerations, and its intricate mechanism of action. While specific quantitative data on solubility and stability are not publicly available, this document outlines general principles and methodologies relevant to a compound of this nature. The guide also details the signaling pathways through which this compound exerts its therapeutic effects, supported by visualizations and summaries of experimental protocols from key studies.

Physicochemical Properties

As a hydrochloride monohydrate salt, this compound is expected to exhibit improved solubility in aqueous media compared to its free base form. The salt form enhances the dissolution rate, a critical factor for bioavailability.[2][3][4]

Solubility Profile